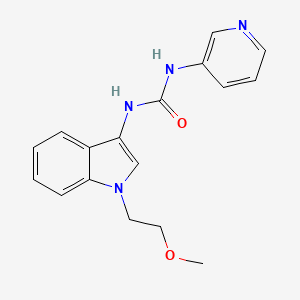

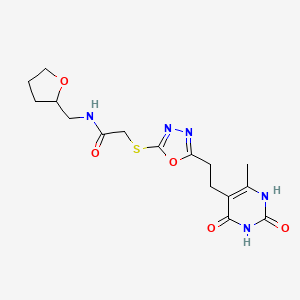

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine compounds, which are part of the structure of the compound , can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, an indole ring, and a urea linkage. The pyridine ring and the indole ring are aromatic heterocycles, which contribute to the stability of the molecule. The urea linkage connects these two rings.Chemical Reactions Analysis

The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Scientific Research Applications

Urea Biosensors and Their Applications

Urea biosensors have been extensively studied for detecting and quantifying urea concentrations in various contexts, including medical diagnostics and environmental monitoring. Urea, as an organic compound with a wide presence in nature and as an end product of nitrogen metabolism in the human body, plays a crucial role in various critical diseases and processes. The advancement in urea biosensors, employing enzymes such as urease and materials like nanoparticles and conducting polymers, highlights the importance of urea detection across different fields, suggesting potential research applications of urea derivatives in biosensor technology (Botewad et al., 2021).

Urease Inhibitors in Medical Research

Urease inhibitors have gained attention for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various urease inhibitors, including urea derivatives, has been conducted to explore their applications in medicine, highlighting the role of urea and its derivatives in developing treatments for infections (Kosikowska & Berlicki, 2011).

Urea in Drug Design

Ureas in drug design are recognized for their unique hydrogen bonding capabilities, making them a significant functional group in small molecules with a broad range of bioactivities. The incorporation of urea and its derivatives in medicinal chemistry has been explored for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, indicating the versatility of urea derivatives in drug development processes (Jagtap et al., 2017).

Environmental and Industrial Applications

The role of urea in microbial metabolism in aquatic systems has been reviewed, emphasizing its significance as a nitrogen source for primary producers in aquatic ecosystems. The diverse metabolic pathways associated with urea, including its transport, production, and decomposition by microbial communities, underline the compound's importance in the nitrogen cycle and its potential environmental applications (Solomon et al., 2010).

Agricultural Research

Research on urease and nitrification inhibitors provides insights into managing nitrogen loss in agriculture, suggesting the importance of urea and its derivatives in enhancing nitrogen-use efficiency and reducing environmental impacts. The application of urease inhibitors can significantly reduce ammonia volatilization from urea-based fertilizers, indicating potential agricultural applications of urea derivatives (Ray et al., 2020).

Future Directions

properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-23-10-9-21-12-15(14-6-2-3-7-16(14)21)20-17(22)19-13-5-4-8-18-11-13/h2-8,11-12H,9-10H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURRCIRAJGUGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2554411.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)

![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)

![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)